molecular formula C14H10F3N3O2S B11456739 9-(trifluoromethyl)-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16)-tetraene-13,15-dione

9-(trifluoromethyl)-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16)-tetraene-13,15-dione

Cat. No.: B11456739
M. Wt: 341.31 g/mol
InChI Key: PWGUEZOUQCVAPG-UHFFFAOYSA-N
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Description

9-(trifluoromethyl)-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16)-tetraene-13,15-dione is a complex organic compound characterized by its unique tetracyclic structure. This compound is notable for its trifluoromethyl group, which imparts significant chemical stability and reactivity. The presence of sulfur and nitrogen atoms within the ring system further enhances its chemical versatility, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of 9-(trifluoromethyl)-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16)-tetraene-13,15-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of key intermediates, which are then subjected to cyclization reactions under controlled conditions. Common reagents used in these reactions include trifluoromethylating agents, sulfur sources, and nitrogen-containing compounds. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .

Chemical Reactions Analysis

This compound undergoes a variety of chemical reactions, including:

    Oxidation: The presence of sulfur and nitrogen atoms allows for oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by bases or nucleophiles.

    Cyclization: The compound can undergo further cyclization reactions to form more complex ring systems.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

9-(trifluoromethyl)-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16)-tetraene-13,15-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.

    Industry: Used in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism by which 9-(trifluoromethyl)-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16)-tetraene-13,15-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the sulfur and nitrogen atoms facilitate binding to specific molecular sites. This interaction can modulate various biochemical pathways, leading to desired biological effects .

Comparison with Similar Compounds

Similar compounds include:

  • 13-(3-methylbutyl)-17-[3-(trifluoromethyl)phenyl]-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one
  • 13-(3-ethoxypropyl)-14-methyl-17-[3-(trifluoromethyl)phenyl]-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one
  • 12-(trifluoromethyl)-14-oxa-1,5-diazatetracyclo[7.7.1.02,8.013,17]heptadeca-2(8),9(17),10,12-tetraene

Compared to these compounds, 9-(trifluoromethyl)-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16)-tetraene-13,15-dione is unique due to its specific arrangement of sulfur and nitrogen atoms within the tetracyclic structure, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C14H10F3N3O2S

Molecular Weight

341.31 g/mol

IUPAC Name

9-(trifluoromethyl)-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16)-tetraene-13,15-dione

InChI

InChI=1S/C14H10F3N3O2S/c15-14(16,17)8-5-3-1-2-4-6(5)18-12-7(8)9-10(23-12)11(21)20-13(22)19-9/h1-4H2,(H2,19,20,21,22)

InChI Key

PWGUEZOUQCVAPG-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C3C4=C(C(=O)NC(=O)N4)SC3=N2)C(F)(F)F

Origin of Product

United States

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